Cas no 61301-56-2 ((E)-Hexadec-11-en-1-ol)

(E)-Hexadec-11-en-1-ol is a monounsaturated fatty alcohol with a 16-carbon chain and a double bond at the 11th position in the trans (E) configuration. This compound is of interest in organic synthesis and material science due to its amphiphilic properties, combining a hydrophobic alkyl chain with a hydrophilic hydroxyl group. Its structural features make it useful as an intermediate in the production of surfactants, lubricants, and specialty chemicals. The defined double bond position and configuration allow for precise reactivity in cross-coupling or functionalization reactions. The compound's purity and stability under standard conditions further enhance its suitability for research and industrial applications requiring controlled molecular architecture.
(E)-Hexadec-11-en-1-ol structure
(E)-Hexadec-11-en-1-ol structure
商品名:(E)-Hexadec-11-en-1-ol
CAS番号:61301-56-2
MF:C16H32O
メガワット:240.42468
CID:519310
PubChem ID:5352278

(E)-Hexadec-11-en-1-ol 化学的及び物理的性質

名前と識別子

    • (E)-Hexadec-11-en-1-ol
    • (E)-11-Hexadecenol
    • 11-Hexadecen-1-ol,(11E)-
    • (11E)-11-Hexadecen-1-ol
    • (E)-11-hexadecen-1-ol
    • (Z)-11-hexadecene-1-ol
    • 11E-Hexadecen-1-ol
    • 11E-hexadecenol
    • 11-HEXADECEN-1-OL (Z)
    • AC1NS228
    • E-11 HEXADECEN 1-OL
    • E-11-Hexadecen-1-ol
    • E-11-hexadecene-1-ol
    • trans-11-hexadecen-1-ol
    • EINECS 262-704-6
    • (11E)-11-Hexadecen-1-ol #
    • 11-Hexadecen-1-ol, (11E)-
    • MFCD00451150
    • BS-49650
    • 61301-56-2
    • RHVMNRHQWXIJIS-AATRIKPKSA-N
    • SCHEMBL292334
    • CHEBI:179361
    • 11-Hexadecen-1-ol
    • DTXSID301314637
    • CS-0152446
    • AKOS015839816
    • E76160
    • NS00086501
    • (11E)-hexadec-11-en-1-ol
    • LMFA05000195
    • MDL: MFCD00451150
    • インチ: InChI=1S/C16H32O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h5-6,17H,2-4,7-16H2,1H3/b6-5+
    • InChIKey: RHVMNRHQWXIJIS-AATRIKPKSA-N
    • ほほえんだ: CCCC/C=C/CCCCCCCCCCO

計算された属性

  • せいみつぶんしりょう: 240.245316g/mol
  • ひょうめんでんか: 0
  • XLogP3: 6.4
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 回転可能化学結合数: 13
  • どういたいしつりょう: 240.245316g/mol
  • 単一同位体質量: 240.245316g/mol
  • 水素結合トポロジー分子極性表面積: 20.2Ų
  • 重原子数: 17
  • 複雑さ: 152
  • 同位体原子数: 0
  • 原子立体中心数の決定: 0
  • 未定義の原子立体中心の数: 0
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 1

じっけんとくせい

  • 色と性状: No data available
  • 密度みつど: 0.847±0.06 g/cm3 (20 ºC 760 Torr),
  • ゆうかいてん: Not available
  • ふってん: 244.0±23.0 °C at 760 mmHg
  • フラッシュポイント: 104.7±29.0 °C
  • 屈折率: 1.4611 (20 ºC)
  • ようかいど: Insuluble (6.5E-5 g/L) (25 ºC),
  • PSA: 20.23
  • LogP: 5.23600
  • じょうきあつ: 0.0±0.5 mmHg at 25°C

(E)-Hexadec-11-en-1-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-XA373-50mg
(E)-Hexadec-11-en-1-ol
61301-56-2 98+%
50mg
217.0CNY 2021-07-15
Chemenu
CM539977-250mg
(E)-Hexadec-11-en-1-ol
61301-56-2 95%+
250mg
$93 2023-02-02
TRC
H291110-250mg
(E)-Hexadec-11-en-1-ol
61301-56-2
250mg
$ 3000.00 2023-09-07
A2B Chem LLC
AG65862-1g
(E)-Hexadec-11-en-1-ol
61301-56-2 95%
1g
$193.00 2024-04-19
eNovation Chemicals LLC
Y1265740-1g
(E)-hexadec-11-en-1-ol
61301-56-2 98%
1g
$205 2024-06-06
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1223086-100mg
(E)-Hexadec-11-en-1-ol
61301-56-2 98+%
100mg
¥428.00 2024-05-06
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1223086-250mg
(E)-Hexadec-11-en-1-ol
61301-56-2 98+%
250mg
¥798.00 2024-05-06
TRC
H291110-10mg
(E)-Hexadec-11-en-1-ol
61301-56-2
10mg
$201.00 2023-05-18
Fluorochem
227591-1g
E)-Hexadec-11-en-1-ol
61301-56-2 95%
1g
£247.00 2022-02-28
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-XA373-200mg
(E)-Hexadec-11-en-1-ol
61301-56-2 98+%
200mg
540.0CNY 2021-07-15

(E)-Hexadec-11-en-1-ol 関連文献

(E)-Hexadec-11-en-1-olに関する追加情報

Introduction to (E)-Hexadec-11-en-1-ol (CAS No. 61301-56-2)

(E)-Hexadec-11-en-1-ol (CAS No. 61301-56-2) is a long-chain unsaturated alcohol that has garnered significant attention in recent years due to its unique chemical properties and potential applications in various fields, including pharmaceuticals, cosmetics, and materials science. This compound is characterized by its C16 carbon chain with a double bond at the 11th position and a hydroxyl group at the terminal end. The (E) configuration of the double bond adds to its structural complexity and influences its reactivity and biological activity.

The synthesis of (E)-Hexadec-11-en-1-ol has been extensively studied, with several methods reported in the literature. One of the most common approaches involves the hydrogenation of (E)-hexadec-11-enal followed by reduction to form the alcohol. This process requires careful control of reaction conditions to ensure the desired (E) configuration is maintained. Recent advancements in catalytic chemistry have led to more efficient and selective methods for the synthesis of this compound, reducing both cost and environmental impact.

In the pharmaceutical industry, (E)-Hexadec-11-en-1-ol has shown promise as a precursor for the synthesis of bioactive compounds. Its long carbon chain and unsaturated nature make it an ideal starting material for the development of drugs targeting specific biological pathways. For instance, studies have demonstrated that derivatives of (E)-Hexadec-11-en-1-ol can exhibit anti-inflammatory and antimicrobial properties, making them potential candidates for treating various diseases. Additionally, its ability to penetrate cell membranes efficiently has led to its use in drug delivery systems, enhancing the bioavailability and efficacy of therapeutic agents.

In the field of cosmetics, (E)-Hexadec-11-en-ol is valued for its emollient properties and skin compatibility. It can be used as a moisturizing agent in creams, lotions, and other skincare products. The compound's ability to form stable emulsions and its low irritancy profile make it a preferred ingredient in formulations designed for sensitive skin. Recent research has also explored its potential as a natural preservative due to its antimicrobial activity, reducing the need for synthetic preservatives that may cause adverse reactions.

Materials science has also benefited from the unique properties of (E)-Hexadec-11-en-ol. Its long carbon chain and functional groups make it suitable for use in polymer synthesis, where it can be incorporated into polymer backbones to modify their physical and chemical properties. For example, copolymers containing (E)-Hexadec-11-en-ol have been developed for applications in coatings, adhesives, and biodegradable materials. These materials exhibit improved mechanical strength, flexibility, and biocompatibility, making them suitable for a wide range of industrial and biomedical applications.

The environmental impact of (E)-Hexadec-11-en-ol production and use is another area of active research. Sustainable synthesis methods that utilize renewable resources and minimize waste generation are being developed to address environmental concerns. Additionally, studies are underway to evaluate the biodegradability and ecotoxicity of this compound to ensure its safe use in various applications.

In conclusion, (E)-Hexadec-11-en-ol (CAS No. 61301-56-2) is a versatile compound with a wide range of applications in pharmaceuticals, cosmetics, and materials science. Its unique chemical structure and properties make it an attractive candidate for further research and development. As new synthetic methods and applications continue to emerge, the importance of this compound is likely to grow, contributing to advancements in multiple scientific fields.

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(CAS:61301-56-2)(E)-Hexadec-11-en-1-ol
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清らかである:99%
はかる:1g
価格 ($):180